Butyryl timolol
Overview
Description
Butyryltimolol is a compound known for its role as a prodrug of Timolol, a non-selective beta-adrenergic blocker. Timolol is commonly used in the treatment of glaucoma and ocular hypertension. Butyryltimolol enhances the corneal penetration of Timolol, making it more effective in ocular applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyryltimolol can be synthesized through the esterification of Timolol with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain Butyryltimolol in high purity .
Industrial Production Methods
In industrial settings, the production of Butyryltimolol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated purification systems ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyryltimolol undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and enzymes, Butyryltimolol hydrolyzes to release Timolol.
Oxidation: Butyryltimolol can be oxidized to form various by-products, depending on the oxidizing agents used.
Substitution: The ester group in Butyryltimolol can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using esterases.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products Formed
Hydrolysis: Timolol.
Oxidation: Various oxidized derivatives of Butyryltimolol.
Substitution: Substituted esters and other derivatives.
Scientific Research Applications
Butyryltimolol has several scientific research applications:
Chemistry: Used as a model compound to study ester hydrolysis and beta-adrenergic blocking activity.
Biology: Investigated for its effects on cellular signaling pathways involving beta-adrenergic receptors.
Medicine: Primarily used in ocular research to improve the delivery and efficacy of Timolol in treating glaucoma.
Industry: Utilized in the development of advanced drug delivery systems for ocular medications
Mechanism of Action
Butyryltimolol acts as a prodrug, meaning it is converted into its active form, Timolol, upon administration. The conversion occurs through enzymatic hydrolysis in the eye. Timolol then exerts its effects by blocking beta-adrenergic receptors, reducing the production of aqueous humor in the eye, and thereby lowering intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
Timolol: The active form of Butyryltimolol, used directly in ocular treatments.
Levobunolol: Another beta-adrenergic blocker used in the treatment of glaucoma.
Betaxolol: A selective beta-1 adrenergic blocker used for similar indications.
Uniqueness of Butyryltimolol
Butyryltimolol’s uniqueness lies in its enhanced corneal penetration compared to Timolol. This property makes it more effective in delivering the active drug to the target site in the eye, improving therapeutic outcomes .
Properties
IUPAC Name |
[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJCFKQCZRWRRM-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@H](CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147580 | |
Record name | Butyryl timolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106351-79-5 | |
Record name | Butyryl timolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106351795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyryl timolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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